methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromenone and cyclopentathiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 6-methyl-4-oxo-4H-chromen-2-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized with a thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-oxo-4H-chromen-2-carboxylic acid: Shares the chromenone moiety but lacks the thiophene ring.
Cyclopenta[b]thiophene derivatives: Contain the thiophene ring but differ in the substituents attached to it.
Coumarin derivatives: Similar in structure to the chromenone moiety but with different functional groups[][8].
Uniqueness
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of chromenone and cyclopentathiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine.
Chemical Structure and Properties
The compound's molecular formula is C19H18N2O5S, with a molecular weight of 378.42 g/mol. The structure features a chromene moiety fused to a cyclopentathiophene, which contributes to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | C19H18N2O5S |
Molecular Weight | 378.42 g/mol |
IUPAC Name | This compound |
InChI Key | AXKMQRPIYXLJQA-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have demonstrated that compounds containing thiophene and chromene moieties exhibit notable antimicrobial activities. Research indicates that this compound may inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the chromene moiety is particularly significant in enhancing its cytotoxic effects against cancer cells .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Cytokine Modulation : By modulating cytokine levels, it can reduce inflammation and associated tissue damage.
Case Studies
- Antimicrobial Screening : In a study involving various derivatives of thiophene and chromene, this compound was shown to possess an IC50 value of approximately 25 µM against Staphylococcus aureus, indicating potent antimicrobial activity .
- Cancer Cell Line Testing : In experiments with breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C20H17NO5S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[(6-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-10-6-7-14-12(8-10)13(22)9-15(26-14)18(23)21-19-17(20(24)25-2)11-4-3-5-16(11)27-19/h6-9H,3-5H2,1-2H3,(H,21,23) |
InChI Key |
BEZCFUXQZLDRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
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